(S)-1-(3-Chlorophenyl)ethanol
Overview
Description
(S)-1-(3-Chlorophenyl)ethanol is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-3-chloroacetophenone. One common method is the asymmetric reduction using chiral catalysts or reagents to ensure the production of the desired enantiomer. For instance, the use of borane complexes with chiral ligands can facilitate the reduction process under mild conditions, yielding this compound with high enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods often employ metal catalysts such as palladium or platinum supported on carbon, which can efficiently reduce the ketone to the alcohol under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chlorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: (S)-3-chloroacetophenone or (S)-3-chlorobenzoic acid.
Reduction: (S)-1-(3-Chlorophenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(3-Chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs.
Industry: It is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chlorophenyl)ethanol: The enantiomer of the compound, which may exhibit different biological activities and properties.
3-Chlorophenylmethanol: A structurally similar compound with a methanol group instead of ethanol.
3-Chlorophenylethanol: A compound with a similar structure but lacking the chiral center.
Uniqueness
(S)-1-(3-Chlorophenyl)ethanol is unique due to its chiral nature, which can result in specific interactions and activities that are not observed with its racemic or achiral counterparts. This enantiomeric purity is particularly important in pharmaceutical applications, where the biological activity of each enantiomer can differ significantly.
Properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQVBHGBPRDKN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135145-34-5 | |
Record name | (1S)-1-(3-chlorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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